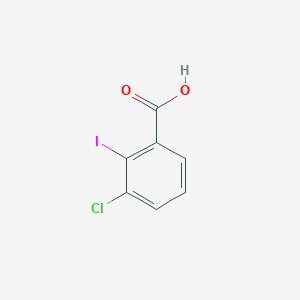

3-Chloro-2-iodobenzoic acid

Description

Properties

IUPAC Name |

3-chloro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSNWQTZBUIFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560936 | |

| Record name | 3-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123278-03-5 | |

| Record name | 3-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-iodobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-chloro-2-iodobenzoic acid, covering its synthesis, chemical and physical properties, and potential applications in medicinal chemistry. The information is intended for professionals in the fields of chemical research and drug development.

Core Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring both a chlorine and an iodine atom on the benzoic acid backbone, makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | [1] |

| Molecular Weight | 282.46 g/mol | |

| CAS Number | 123278-03-5 | |

| Density | 2.077 g/cm³ | |

| Boiling Point | 360.5 °C at 760 mmHg | |

| Flash Point | 171.8 °C |

Synthesis of this compound

The proposed synthesis starts from the commercially available precursor, 2-amino-3-chlorobenzoic acid. The synthesis can be broken down into two main conceptual stages: diazotization of the amino group followed by the introduction of iodine.

Logical Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous Sandmeyer reactions for the synthesis of similar iodinated benzoic acids.[3]

Step 1: Diazotization of 2-Amino-3-chlorobenzoic Acid

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-chlorobenzoic acid (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in cold water. Add this solution dropwise to the cooled suspension of the amino acid, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.

-

Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).[4]

-

Intermediate Formation: The resulting solution contains the in situ generated 3-chloro-2-carboxybenzenediazonium chloride, which is kept cold for the subsequent step.

Step 2: Sandmeyer Reaction with Potassium Iodide

-

Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (1.5-2.0 equivalents) in water.

-

Reaction: Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with continuous stirring. The addition may cause effervescence (liberation of nitrogen gas) and the formation of a precipitate.[3]

-

Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a 40-50 °C water bath) until the evolution of nitrogen ceases.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by vacuum filtration.

-

Wash the crude product with cold water.

-

To remove any unreacted iodine, the crude product can be washed with a dilute solution of sodium thiosulfate.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Spectral Properties (Predicted)

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, iodo, and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon (typically downfield, around 165-175 ppm). The carbon atoms attached to the halogens will show characteristic chemical shifts.

FT-IR: The infrared spectrum is expected to exhibit characteristic absorption bands for:

-

O-H stretching of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹).

-

C=O stretching of the carboxylic acid (a strong band around 1700 cm⁻¹).

-

C-Cl stretching (typically in the fingerprint region).

-

C-I stretching (also in the fingerprint region, at lower wavenumbers).

-

Aromatic C-H and C=C stretching and bending vibrations.

Applications in Drug Development and Medicinal Chemistry

While specific examples of drugs containing the this compound moiety are not prominent in the literature, halogenated benzoic acids, in general, are important building blocks in medicinal chemistry.[7] The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the half-life of a drug.

-

Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its target protein.

Given its structure, this compound could serve as a versatile starting material for the synthesis of a variety of complex organic molecules with potential biological activity.[8] The carboxylic acid group provides a handle for further functionalization, while the halogen atoms can be exploited in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Signaling Pathways

There is currently no information available in the scientific literature that directly links this compound to any specific signaling pathways. Research into the biological activities of this compound is required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a halogenated aromatic compound with potential as a synthetic intermediate in various chemical applications, including drug discovery. While detailed experimental data is limited, its synthesis can be reasonably proposed via a Sandmeyer reaction. Further research is needed to fully characterize its properties and explore its potential biological activities and applications.

References

- 1. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. texiumchem.com [texiumchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 3-chloro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to its substituted benzoic acid structure, it serves as a valuable building block for more complex molecules. This document compiles available data, outlines relevant experimental protocols, and presents a logical synthesis pathway.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1] |

| Density | 2.077 g/cm³ | [1] |

| Boiling Point | 360.5°C at 760 mmHg | [1] |

| Flash Point | 171.8°C | [1] |

| XLogP3 (Predicted) | 2.7 | [1][3] |

| Polar Surface Area (PSA) | 37.3 Ų | [1] |

| CAS Number | 123278-03-5 | [2][4] |

Experimental Protocols

Detailed experimental protocols for the specific determination of all physicochemical properties of this compound are not extensively published. However, standard methodologies for analogous compounds, particularly substituted benzoic acids, are well-established.

Determination of Acid Dissociation Constant (pKa)

The pKa of a substituted benzoic acid can be determined using several established methods:

-

Potentiometric Titration: This is a common and accurate method for pKa determination.

-

A standard solution of the acid in a suitable solvent (often a water-co-solvent mixture) is prepared.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter and electrode after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa of the acid.

-

-

UV-Vis Spectrophotometry: This method is useful for compounds that exhibit a change in their UV-Vis spectrum upon ionization.

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of the benzoic acid derivative is added to each buffer solution.

-

The absorbance spectrum of each solution is recorded.

-

By analyzing the changes in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Synthesis of this compound (Plausible Route)

Step 1: Diazotization of 2-Amino-3-chlorobenzoic Acid

-

2-Amino-3-chlorobenzoic acid is dissolved in an aqueous acidic solution (e.g., sulfuric acid).

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Iodination

-

A solution of potassium iodide in water is prepared.

-

The cold diazonium salt solution is added to the potassium iodide solution.

-

The reaction mixture is stirred, and nitrogen gas is evolved as the diazonium group is replaced by iodine.

-

The mixture is allowed to warm to room temperature to ensure the completion of the reaction.

Step 3: Isolation and Purification

-

The solid product, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water and a reducing agent solution (e.g., sodium bisulfite) to remove any residual iodine.

-

Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene).

Visualizing the Synthesis Workflow

The following diagram illustrates the plausible synthetic pathway for this compound.

Caption: Plausible synthesis of this compound.

References

A Comprehensive Technical Guide to 3-Chloro-2-iodobenzoic Acid

This technical guide provides an in-depth overview of 3-Chloro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical identity, physical properties, a representative synthetic protocol, and its applications as a versatile chemical intermediate.

Chemical Identity and Molecular Structure

This compound is a benzoic acid derivative featuring both a chlorine and an iodine atom substituted on the benzene ring.

The molecular structure is represented by the following SMILES string: C1=CC(=C(C(=C1)Cl)I)C(=O)O[3].

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 282.46 g/mol | [1] |

| Monoisotopic Mass | 281.89400 Da | [1] |

| Density | 2.077 g/cm³ | [1] |

| Boiling Point | 360.5°C at 760 mmHg | [1] |

| Flash Point | 171.8°C | [1] |

| XLogP3 | 2.7 | [1] |

| InChIKey | IHSNWQTZBUIFSL-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

This compound serves as a crucial building block in organic synthesis. While specific experimental details for its synthesis are not extensively published, a common and effective method for synthesizing similar iodinated aromatic compounds is through a Sandmeyer-type reaction, starting from the corresponding amino-substituted precursor, 2-Amino-3-chlorobenzoic acid[2].

Proposed Synthetic Protocol: Diazotization-Iodination of 2-Amino-3-chlorobenzoic Acid

This protocol is based on well-established methods for the synthesis of aryl iodides from anilines.

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Sulfuric acid (H₂SO₄), 20% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Urea

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2-Amino-3-chlorobenzoic acid in a 20% aqueous sulfuric acid solution in a reaction vessel.

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5°C. The completion of the diazotization can be monitored by testing for the absence of the starting amine using appropriate techniques (e.g., TLC).

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.

-

Add a small amount of urea to quench any excess nitrous acid.

-

-

Iodination:

-

In a separate vessel, prepare a concentrated aqueous solution of potassium iodide.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The crude product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it thoroughly with cold deionized water to remove inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture or toluene, to yield the final product with high purity.

-

The following diagram illustrates the logical workflow of this synthetic process.

References

Spectroscopic Profile of 3-chloro-2-iodobenzoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for 3-chloro-2-iodobenzoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this report leverages predicted values and comparative data from structurally analogous molecules to offer a comprehensive analytical profile. The information herein is intended to support research, drug development, and quality control activities where the characterization of this compound is required.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is summarized below. This data is computationally derived and provides expected values for various adducts that may be observed during analysis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 282.90172 |

| [M+Na]⁺ | 304.88366 |

| [M-H]⁻ | 280.88716 |

| [M+NH₄]⁺ | 299.92826 |

| [M+K]⁺ | 320.85760 |

| [M+H-H₂O]⁺ | 264.89170 |

| [M]⁺ | 281.89389 |

| [M]⁻ | 281.89499 |

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton, which may exchange with D₂O.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | m |

| Carboxyl OH | > 10 | br s |

Expected ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbons of the benzene ring and the carbonyl carbon of the carboxylic acid group.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic) | 165 - 175 |

| C-I | 90 - 100 |

| C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic Quaternary C | 130 - 145 |

Expected Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on its structural features.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch | 1210 - 1320 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. For EI, a solid probe may be used.

IR Spectroscopy: The IR spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. While the presented data is based on predictions and analogies, it provides a robust starting point for experimental design, data interpretation, and structural confirmation. It is always recommended to confirm these findings with experimentally obtained data whenever possible.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-iodobenzoic Acid

This technical guide provides a comprehensive overview of the solubility and stability of 3-chloro-2-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals to facilitate its effective use in a laboratory and manufacturing setting. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant information on its physicochemical properties and provides detailed experimental protocols for its characterization based on established scientific principles and data from structurally related compounds.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring both a chlorine and an iodine atom on the benzoic acid backbone, influences its chemical reactivity, solubility, and stability.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | --INVALID-LINK-- |

| Molecular Weight | 282.46 g/mol | --INVALID-LINK-- |

| Density | 2.077 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 360.5°C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 171.8°C | --INVALID-LINK-- |

| XLogP3 | 2.7 | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and reaction kinetics. Based on the general solubility trends of substituted benzoic acids, it is expected to be sparingly soluble in water and more soluble in organic solvents. The following table summarizes the anticipated solubility profile.

| Solvent | Predicted Solubility | Rationale/Related Data |

| Water | Sparingly soluble | Substituted benzoic acids generally exhibit low aqueous solubility, which decreases with the addition of hydrophobic halogen substituents. |

| Methanol | Soluble | Polar protic solvents are generally good solvents for carboxylic acids. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for benzoic acid derivatives. |

| Acetone | Soluble | Aprotic polar solvents can effectively solvate carboxylic acids. |

| Dichloromethane | Moderately soluble | The non-polar nature of the benzene ring and halogens allows for some solubility in chlorinated solvents. |

| Ethyl Acetate | Soluble | A moderately polar solvent that is often used for the extraction and purification of benzoic acid derivatives. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Hexane | Insoluble | Non-polar aliphatic solvents are poor solvents for polar carboxylic acids. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

| Condition | Expected Stability | Potential Degradation Products |

| Hydrolysis | ||

| Acidic (e.g., 0.1 N HCl) | Likely stable | Minimal degradation expected. |

| Neutral (e.g., Water) | Likely stable | Minimal degradation expected. |

| Basic (e.g., 0.1 N NaOH) | Prone to degradation | Dehalogenation (loss of iodine and/or chlorine), formation of corresponding hydroxybenzoic acids. |

| Oxidation (e.g., 3% H₂O₂) | Potential for degradation | Formation of phenolic derivatives, ring-opened products. |

| Photostability (e.g., ICH Q1B conditions) | Prone to degradation | Dehalogenation, particularly de-iodination, is a common photodegradation pathway for iodoaromatic compounds. Dimerization or polymerization products may also form. |

| Thermal (e.g., 60-80°C) | Likely stable at moderate temperatures | At higher temperatures, decarboxylation to form 2,6-dichloroiodobenzene is a possibility. |

Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system for analysis

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Acid Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 N HCl.

-

Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Cool the solution, neutralize with NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 N NaOH.

-

Keep the mixture at room temperature or heat gently (e.g., 40°C) for a defined period.

-

Cool the solution, neutralize with HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Add an aliquot of the stock solution to a solution of 3% H₂O₂.

-

Keep the mixture at room temperature for a defined period.

-

Dilute the sample for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for an extended period.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under forced degradation conditions, highlighting possible dehalogenation and decarboxylation reactions.

A potential degradation pathway for this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting forced degradation studies.

A general workflow for conducting forced degradation studies.

Disclaimer: The information provided in this guide is for research and development purposes only. The predicted solubility and stability data are based on general chemical principles and data from analogous compounds. It is essential to perform specific experimental verification for this compound to obtain accurate and reliable data for any application.

An In-Depth Technical Guide to 3-Chloro-2-iodobenzoic Acid for Researchers and Drug Development Professionals

Introduction

3-Chloro-2-iodobenzoic acid, a halogenated derivative of benzoic acid, is a chemical compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its unique molecular structure, featuring both chlorine and iodine atoms on the benzene ring, imparts specific chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data of this compound, tailored for researchers, scientists, and professionals in the field.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and industrial-scale needs. These suppliers range from large chemical conglomerates to specialized niche manufacturers. The compound is typically offered in various purities and quantities, from gram-scale for laboratory research to bulk quantities for larger manufacturing processes.

When sourcing this compound, it is crucial to consider factors such as purity, availability of safety data sheets (SDS), and the supplier's manufacturing capabilities. Many suppliers also offer custom synthesis services for derivatives of this compound.

Table 1: Prominent Suppliers of this compound

| Supplier Name | Website/Platform | Notes |

| Dayang Chem (Hangzhou) Co., Ltd. | ECHEMI | A manufacturer with synthesis capacity from 1 to 3000 liters.[1] |

| BLD Pharm | bldpharm.com | Provides access to NMR, HPLC, LC-MS, and UPLC documentation.[2] |

| Chemsrc | chemsrc.com | Offers the compound and provides physical property data.[3] |

| Laibo Chem | Orion Cientific | Supplies the compound in research-grade quantities. |

| NINGBO INNO PHARMCHEM CO.,LTD. | - | A manufacturer in China.[4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. These properties influence its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 123278-03-5 | [1] |

| Molecular Formula | C₇H₄ClIO₂ | [1] |

| Molecular Weight | 282.46 g/mol | [1] |

| Density | 2.077 g/cm³ | [1] |

| Boiling Point | 360.5°C at 760 mmHg | [1] |

| Flash Point | 171.8°C | [1] |

| XLogP3 | 2.7 | [1] |

| PSA (Polar Surface Area) | 37.3 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted benzoic acids, including this compound, can be achieved through various organic chemistry reactions. One of the most common and versatile methods for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, starting from an appropriate amino-substituted precursor. Another approach involves the direct iodination of a chloro-substituted benzoic acid.

General Synthetic Workflow

A plausible synthetic pathway for this compound can be conceptualized as a multi-step process. This often involves the strategic introduction of the chloro and iodo substituents onto the benzoic acid backbone. A logical flow for such a synthesis is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction (A Model Protocol)

Materials:

-

2-Aminobenzoic acid (or 2-amino-3-chlorobenzoic acid)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a suitable flask, dissolve the starting amino-benzoic acid derivative in deionized water and concentrated HCl. Gentle heating may be required to achieve complete dissolution.[5]

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature and stirring.[5] This forms the diazonium salt.

-

-

Iodination:

-

In a separate container, prepare a solution of potassium iodide in water.

-

Add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) and the formation of a precipitate will be observed.[5]

-

Allow the reaction mixture to stand at room temperature and then gently warm it to complete the reaction.[5]

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Add a small amount of sodium sulfite to quench any excess iodine.[4]

-

Collect the crude product by vacuum filtration and wash it with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol and water.[5]

-

Applications in Drug Development and Research

Halogenated benzoic acids are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of chloro and iodo substituents in this compound provides reactive handles for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.[4]

While specific biological activities for this compound are not extensively documented in publicly available literature, its derivatives are explored for various therapeutic applications. For instance, related chloro-substituted benzoic acid derivatives have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target in diabetes treatment.[6] Furthermore, other substituted benzoic acid derivatives have been synthesized and evaluated as multitarget inhibitors for conditions like Alzheimer's disease.[7]

A study on 2-amino-3-chlorobenzoic acid, a closely related compound, demonstrated its potential as a cancer antagonist targeting the PI3K/AKT signaling pathway.[8] This suggests that derivatives of this compound could also be of interest in oncology research.

Logical Workflow for Biological Screening

Given the potential applications of substituted benzoic acids, a logical workflow for the initial biological screening of this compound or its derivatives can be proposed. This workflow would typically involve a series of in vitro assays to assess its activity against relevant biological targets.

Caption: A logical workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound is a readily available and valuable chemical intermediate for researchers and drug development professionals. Its synthesis can be approached through established methods in organic chemistry, with the Sandmeyer reaction providing a reliable route from the corresponding amino precursor. While direct biological activity data for this specific compound is limited in the public domain, the broader class of substituted benzoic acids demonstrates significant potential in various therapeutic areas. The information and protocols provided in this guide serve as a foundational resource for scientists looking to utilize this compound in their research and development endeavors. Further investigation into its biological properties and applications is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. 123278-03-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:123278-03-5 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones [mdpi.com]

- 6. media.neliti.com [media.neliti.com]

- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

literature review on 3-chloro-2-iodobenzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-iodobenzoic Acid

Introduction

This compound (CAS No. 123278-03-5) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring chlorine and iodine atoms at positions ortho and meta to a carboxylic acid group, makes it a potentially valuable building block in organic synthesis. Specifically, the differential reactivity of the C-Cl and C-I bonds, along with the presence of the carboxylic acid handle, allows for selective functionalization, making it a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the viable synthetic routes to this compound, focusing on detailed experimental protocols, quantitative data, and process workflows.

Synthetic Pathways Overview

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound: the Sandmeyer reaction starting from 2-amino-3-chlorobenzoic acid and the direct electrophilic iodination of 3-chlorobenzoic acid. Of these, the Sandmeyer reaction is generally preferred due to its high regioselectivity, avoiding the formation of challenging isomeric mixtures often encountered in direct halogenation of deactivated or multi-substituted aromatic rings.[2][3]

Caption: Overview of synthetic routes to this compound.

Recommended Synthetic Pathway: The Sandmeyer Reaction

Experimental Protocol

This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 2-chloro-5-iodobenzoic acid from 5-amino-2-chlorobenzoic acid.[6]

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Sulfuric acid (H₂SO₄), 20% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Urea

-

Potassium iodide (KI)

-

Sodium bisulfite (NaHSO₃), 10% solution

-

Ethyl acetate

-

Toluene

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask, suspend 1.0 equivalent of 2-amino-3-chlorobenzoic acid in a 20% aqueous sulfuric acid solution.

-

Cool the suspension to 0-5 °C using an ice bath while stirring vigorously.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled suspension via a dropping funnel, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. To destroy any excess nitrous acid, a small amount of urea can be added until gas evolution ceases.

-

-

Iodide Substitution:

-

In a separate beaker, prepare a solution of potassium iodide (1.2 equivalents) in a minimal amount of water.

-

Add the potassium iodide solution dropwise to the cold diazonium salt mixture. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete and the effervescence has subsided, allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes.

-

-

Work-up and Isolation:

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water.

-

To remove excess iodine, wash the solid with a 10% sodium bisulfite solution until the characteristic purple/brown color of iodine disappears, then wash again with water.

-

Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl, 10% sodium bisulfite solution, and finally with saturated brine.[6]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization. Toluene is often an effective solvent for recrystallizing similar chloro-iodobenzoic acids.[6]

-

Dissolve the crude solid in a minimum amount of hot toluene (e.g., at 80 °C).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 50-60 °C.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis via Sandmeyer reaction.

Alternative Pathway: Direct Electrophilic Iodination

Direct iodination of 3-chlorobenzoic acid presents a significant regioselectivity challenge. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. Both are deactivating groups. The desired substitution at the 2-position is ortho to both existing substituents, a sterically hindered and electronically unfavorable position. Methods for iodinating deactivated aromatic rings often require harsh conditions, such as using iodine in the presence of a strong oxidizing agent like iodic acid, periodic acid, or nitric acid.[2][7] These conditions can lead to a mixture of mono-, di-, and poly-iodinated products, as well as oxidation byproducts, making purification difficult and lowering the overall yield of the desired isomer.[2]

Quantitative Data Summary

| Parameter | Sandmeyer Reaction | Direct Iodination |

| Starting Material | 5-Amino-2-chlorobenzoic acid[6] | 2-Chlorobenzoic acid[2] |

| Reagents | H₂SO₄, NaNO₂, KI[6] | Iodine, Oxidizing Agent (e.g., NaIO₄), H₂SO₄[2] |

| Crude Purity | Not specified, requires purification | ~84% desired product, with ~14% 3-iodo isomer[2] |

| Purified Purity | > 99.5%[6] | > 99.8% (after multiple recrystallizations)[2] |

| Overall Yield | ~94%[6] | 56-60% (after purification)[2] |

Table 1: Representative data from the synthesis of the related compound 2-chloro-5-iodobenzoic acid.

The data clearly illustrates the superiority of the Sandmeyer reaction in terms of both yield and initial purity, reinforcing its status as the recommended synthetic route. The direct iodination pathway suffers from significant impurity formation, leading to a lower overall yield after the necessary extensive purification steps.[2]

References

- 1. echemi.com [echemi.com]

- 2. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. This compound | CAS#:123278-03-5 | Chemsrc [chemsrc.com]

- 5. homework.study.com [homework.study.com]

- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 3-Chloro-2-iodobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is in constant pursuit of novel scaffolds that can be elaborated into potent and selective therapeutic agents. Halogenated benzoic acids have historically served as a rich source of inspiration, with their derivatives demonstrating a wide spectrum of biological activities. While the pharmacological profiles of various chloro- and iodo-substituted benzoic acids have been explored, the specific derivative class originating from 3-chloro-2-iodobenzoic acid remains a largely untapped area of research. This technical guide aims to bridge this gap by extrapolating the potential biological activities of this compound derivatives. By examining the established pharmacological effects of closely related iodo- and chloro-benzoic acid analogs, we can construct a predictive framework to guide future research and development in this promising chemical space. This document summarizes known quantitative data from analogous compounds, provides detailed experimental protocols for their evaluation, and visualizes key synthetic and biological pathways.

Predicted Biological Activities

Based on the biological activities reported for derivatives of iodobenzoic and chlorobenzoic acids, it is hypothesized that derivatives of this compound may exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Derivatives of both iodobenzoic and chlorobenzoic acids have shown notable antimicrobial effects. For instance, acylhydrazones of 2-, 3-, and 4-iodobenzoic acid have demonstrated beneficial antimicrobial activity, even against methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Similarly, Schiff's bases of 2-chlorobenzoic acid have been identified as potent antimicrobial agents, with activity comparable to the standard drug norfloxacin against Escherichia coli[4]. The presence of both chloro and iodo substituents on the benzoic acid ring may lead to synergistic or enhanced antimicrobial properties. Common derivative classes to explore for antimicrobial activity include amides and hydrazones[5][6][7].

Anti-inflammatory Activity

The anti-inflammatory potential of halogenated benzoic acid derivatives is well-documented. A derivative of chlorobenzoic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to exhibit potent anti-inflammatory properties by reducing key inflammatory markers[8][9]. Furthermore, a complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory mediators and the downregulation of the MAPKs and NF-κB signaling pathways[10]. This suggests that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory agents.

Anticancer Activity

Hydrazone derivatives of iodobenzoic acids have been investigated as potential anticancer agents[1][3]. The general class of hydrazones is recognized for its wide range of biological activities, including anticancer effects[5]. Given that the this compound scaffold can be readily converted into hydrazone derivatives, this is a promising avenue for the discovery of new anticancer compounds.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative biological activity data for derivatives of closely related benzoic acids.

Table 1: Antimicrobial Activity of Iodobenzoic Acid Hydrazone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazones of 2-, 3-, and 4-iodobenzoic acid | Staphylococcus aureus ATCC 43300 (MRSA) | Active (specific values in source) | [1][2] |

| 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | Staphylococcus aureus | Equal to ceftriaxone | [5] |

| 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid [(5-nitro-2-furyl)methylene] hydrazide | Staphylococcus epidermidis HE-5 | 18.75 | [5] |

| 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid [(5-nitro-2-furyl)methylene] hydrazide | Staphylococcus aureus HE-9 | 37.5 | [5] |

Table 2: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

| Compound/Derivative | Microorganism | pMIC (µM/ml) | Reference |

| Schiff's base of 2-chlorobenzoic acid (Compound 6) | Escherichia coli | 2.27 | [4] |

| Schiff's base of 2-chlorobenzoic acid (Compound 6) | Aspergillus niger | 1.91 | [4] |

Table 3: Anti-inflammatory Activity of Halogenated Benzoic Acid Derivatives

| Compound/Derivative | Model | Effect | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Significant reduction of TNF-α and IL-1β | [9] |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) | LPS-activated primary microglial cells | Inhibition of NO, PGE2, iNOS, COX-2, IL-1β, IL-6, and TNF-α production | [10] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can be adapted for the evaluation of this compound derivatives.

Protocol 1: Synthesis of Hydrazone Derivatives

This protocol is based on the synthesis of iodobenzoic acid hydrazones[2].

-

Synthesis of 3-chloro-2-iodobenzohydrazide:

-

Esterify this compound with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield methyl 3-chloro-2-iodobenzoate.

-

Reflux the methyl ester with hydrazine hydrate in ethanol to produce 3-chloro-2-iodobenzohydrazide.

-

-

Synthesis of Hydrazones:

-

Dissolve the 3-chloro-2-iodobenzohydrazide in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for a specified time (e.g., 4-8 hours).

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining Minimum Inhibitory Concentration (MIC)[4].

-

Preparation of Inoculum:

-

Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Test Compounds:

-

Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a stock concentration.

-

Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include positive controls (medium with inoculum) and negative controls (medium only).

-

Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol is based on the evaluation of anti-inflammatory activity in LPS-stimulated microglial cells[10].

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

-

Measurement of Nitric Oxide (NO):

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable metabolite of NO) using the Griess reagent system.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Visualizations

Synthesis of Hydrazone Derivatives

Caption: General synthesis scheme for hydrazone derivatives.

NF-κB Signaling Pathway in Inflammation

Caption: Simplified NF-κB signaling pathway.

Experimental Workflow for Antimicrobial Screening

References

- 1. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-chloro-2-iodobenzoic acid. Due to a lack of specific safety and toxicological data for this compound, information from closely related and structurally similar compounds, such as other chloro- and iodobenzoic acids, has been included to provide general guidance. All laboratory work should be conducted with a thorough understanding of the potential hazards and in accordance with institutional and regulatory safety protocols.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features suggest its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The presence of both chlorine and iodine atoms on the benzoic acid core offers multiple reactive sites for further chemical modification. As with any specialty chemical, a thorough understanding of its properties and potential hazards is essential for safe handling in a laboratory setting.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for the proper storage and handling of the compound.

| Property | Value | Source |

| CAS Number | 123278-03-5 | |

| Molecular Formula | C₇H₄ClIO₂ | |

| Molecular Weight | 282.46 g/mol | |

| Density | 2.077 g/cm³ | |

| Boiling Point | 360.5°C at 760 mmHg | |

| Flash Point | 171.8°C | |

| PSA (Polar Surface Area) | 37.3 Ų | |

| XLogP3 | 2.7 |

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, or a burning sensation.

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.

-

Ingestion: Harmful if swallowed.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are based on standard practices for handling hazardous chemicals and information from related compounds.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat to protect clothing and skin.

-

Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

-

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates may be necessary.

General Hygiene Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling.

-

Contaminated clothing should be removed and laundered before reuse.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Store in a cool, dry, and well-ventilated

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-chloro-2-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-chloro-2-iodobenzoic acid with various arylboronic acids. This reaction is a powerful tool for the synthesis of substituted biphenyl-2-carboxylic acids, which are important structural motifs in medicinal chemistry and materials science. The described protocols are based on established methodologies for Suzuki-Miyaura couplings of related aryl halides and are intended to serve as a comprehensive guide for laboratory execution.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. This reaction is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. In the context of this compound, the selective coupling at the more reactive carbon-iodine bond allows for the synthesis of diverse 3-chloro-2-arylbenzoic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocols

Due to the absence of a specific published protocol for this compound, two representative protocols are provided below, adapted from standard Suzuki-Miyaura coupling conditions for similar substrates. Optimization may be necessary to achieve the best results for specific arylboronic acids.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol utilizes the commonly employed tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (3.0 equivalents)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

-

Add the Pd(PPh₃)₄ catalyst (0.05 mmol).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio, 10 mL).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Work-up:

-

Add water and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Conditions with a Pd(dppf)Cl₂ Catalyst

This protocol uses a catalyst that is often effective for more challenging substrates.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Add the Pd(dppf)Cl₂ catalyst (0.03 mmol).

-

Seal the flask, and then evacuate and backfill with inert gas three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL) via syringe.

-

Heat the mixture to 80-90 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, proceed with the work-up as described in Protocol 1.

-

Purify the product as necessary.

Data Presentation

The following tables summarize typical reaction parameters for Suzuki-Miyaura couplings, which can be used as a starting point for the reaction with this compound.

Table 1: Summary of Reaction Components

| Component | Role | Typical Reagents | Typical Equivalents |

| Aryl Halide | Electrophile | This compound | 1.0 |

| Organoboron Reagent | Nucleophile | Arylboronic acid | 1.1 - 1.5 |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | 0.01 - 0.10 |

| Base | Activates boronic acid | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | 2.0 - 3.0 |

| Solvent | Reaction Medium | Toluene/Ethanol/Water, Dioxane/Water, DMF, THF/Water | - |

Table 2: Comparison of Potential Reaction Conditions

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos |

| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | Toluene |

| Temperature | 80-100 °C | 80-100 °C | 110 °C |

| Typical Reaction Time | 4-12 h | 6-18 h | 2-8 h |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Acids and bases are corrosive and should be handled with appropriate PPE.

-

Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use fresh catalyst; ensure proper inert atmosphere. |

| Insufficiently active base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). | |

| Low reaction temperature | Increase the reaction temperature. | |

| Formation of homocoupled product | Oxygen in the reaction mixture | Ensure thorough degassing of solvents and a good inert atmosphere. |

| Protodeboronation (loss of boronic acid) | Presence of water and prolonged heating | Use anhydrous solvents if possible, or minimize reaction time. |

This document is intended to provide guidance and a starting point for the Suzuki-Miyaura coupling of this compound. Researchers should always consult relevant literature and safety data sheets before commencing any experimental work.

References

Application Notes and Protocols for the Selective Cross-Coupling of 3-Chloro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Heck and Sonogashira cross-coupling reactions of 3-chloro-2-iodobenzoic acid. This substrate is a valuable building block in medicinal chemistry and materials science, allowing for the selective introduction of complexity at the 2-position of a substituted benzoic acid scaffold. The protocols outlined below are based on established methodologies for analogous dihalogenated aromatic compounds and emphasize the selective reactivity of the carbon-iodine bond over the carbon-chlorine bond.

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.[1] When applied to dihalogenated substrates like this compound, the inherent difference in reactivity between the carbon-halogen bonds allows for regioselective functionalization. The generally accepted order of reactivity for halogens in these catalytic cycles is I > Br > Cl.[2][3] This selectivity is primarily governed by the ease of the oxidative addition step to the palladium(0) catalyst.[2] Consequently, the protocols described herein are designed to facilitate selective coupling at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

It is important to note that the presence of the carboxylic acid moiety ortho to the site of coupling can influence the reaction, potentially by coordinating to the catalyst.[4] Therefore, careful selection of the base and reaction conditions is crucial to avoid catalyst inhibition and achieve high yields.

Heck Coupling of this compound

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[5] For this compound, this reaction allows for the synthesis of 2-alkenyl-3-chlorobenzoic acid derivatives. The following protocol is adapted from established procedures for aryl iodides.

Experimental Protocol: Heck Coupling with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

-

Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous solvent (e.g., DMF).

-

Add styrene (1.2 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-styryl-3-chlorobenzoic acid.

Data Presentation: Representative Heck Coupling Conditions

The following table summarizes typical conditions for the Heck coupling of aryl iodides with alkenes. These can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Herrmann's Catalyst |

| Ligand | PPh₃ | None | P(t-Bu)₃ |

| Base | K₂CO₃ | NEt₃ | Cy₂NMe |

| Solvent | DMF | MeCN | Dioxane |

| Temperature (°C) | 100 | 80 | 120 |

| Reaction Time (h) | 12-24 | 8-16 | 6-12 |

| Typical Yield (%) | 70-90 | 65-85 | 75-95 |

Experimental Workflow: Heck Coupling

Caption: Workflow for the Heck coupling of this compound.

Sonogashira Coupling of this compound

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne.[3][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6] For this compound, this allows for the synthesis of 2-alkynyl-3-chlorobenzoic acid derivatives.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃) or Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

To a dry, two-necked round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.03 equiv), and CuI (0.02-0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., THF) and the amine base (e.g., NEt₃, 2.0-3.0 equiv).

-

Add phenylacetylene (1.1-1.5 equiv) dropwise to the stirred solution.

-

Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-chloro-2-(phenylethynyl)benzoic acid.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table provides typical conditions for the Sonogashira coupling of aryl iodides with terminal alkynes, which can be adapted for this compound.

| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) | Condition 3 (Mild) |

| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ | Pd(PPh₃)₄ |

| Cu Co-catalyst | CuI | None | CuI |

| Ligand | PPh₃ | SPhos | PPh₃ |

| Base | NEt₃ | K₂CO₃ | DIPA |

| Solvent | THF/DMF | Toluene | THF |

| Temperature (°C) | 25-50 | 80-100 | 25 |

| Reaction Time (h) | 2-8 | 12-24 | 4-12 |

| Typical Yield (%) | 80-95 | 70-90 | 85-98 |

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling of this compound.

Conclusion

The Heck and Sonogashira reactions provide efficient and selective methods for the functionalization of this compound at the 2-position. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Optimization of the described conditions for specific substrates is recommended to achieve the best possible outcomes. The selective nature of these couplings on the C-I bond offers a strategic advantage in multi-step syntheses, allowing for the creation of diverse and complex molecular architectures.

References

- 1. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

Application Notes and Protocols for 3-Chloro-2-iodobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction